

# A Comprehensive Technical Guide to 2-Nitrobenzoic Acid (CAS: 552-16-9)

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## Compound of Interest

Compound Name: 2-Nitrobenzoic acid

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## Abstract

This technical guide provides an in-depth overview of **2-Nitrobenzoic acid** (CAS number 552-16-9), a pivotal organic compound in various chemical and pharmaceutical applications. This document consolidates its physicochemical properties, spectral data, synthesis, and key reactions. Detailed experimental protocols for its synthesis, purification, and analysis are provided to support researchers in their practical applications. Furthermore, this guide includes visualizations of synthetic and analytical workflows to facilitate a clearer understanding of the processes involved.

## Physicochemical Properties

**2-Nitrobenzoic acid**, also known as o-nitrobenzoic acid, is a yellowish-white crystalline solid. [1] It consists of a benzoic acid core with a nitro group substituted at the ortho (position 2) of the benzene ring.[2] This substitution pattern significantly influences its acidity and reactivity compared to benzoic acid.

Table 1: General and Physicochemical Properties of **2-Nitrobenzoic Acid**

Property	Value	Reference(s)
IUPAC Name	2-Nitrobenzoic acid	[2]
Synonyms	o-Nitrobenzoic acid, ortho-Nitrobenzoic acid	[1]
CAS Number	552-16-9	[1]
EC Number	209-004-9	[2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>4</sub>	[2]
Molar Mass	167.12 g/mol	[1][2]
Appearance	Yellowish-white crystalline powder/solid	[1][3][4]
Melting Point	146-148 °C	[5][6]
Boiling Point	295.67 °C (rough estimate)	[5][7]
Density	1.58 g/cm <sup>3</sup>	[5][8]
pKa (Acidity)	2.16 (at 18-25 °C)	[2][5]
Vapor Pressure	0.0000714 mmHg	[1]

Table 2: Solubility Data for **2-Nitrobenzoic Acid**

Solvent	Solubility	Reference(s)
Water	6.8 g/L	[5][6]
Ethanol	Soluble (1g / 3mL)	[4][9]
Ether	Soluble (1g / 4.5mL)	[9]
Acetone	Soluble (1g / 2.5mL)	[9]
Methanol	Soluble (1g / 2.5mL)	[9]
Chloroform	Soluble (1g / 220mL)	[9]
Benzene	Very slightly soluble	[4]
Carbon Disulfide	Very slightly soluble	[4]

## Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of **2-Nitrobenzoic acid**.

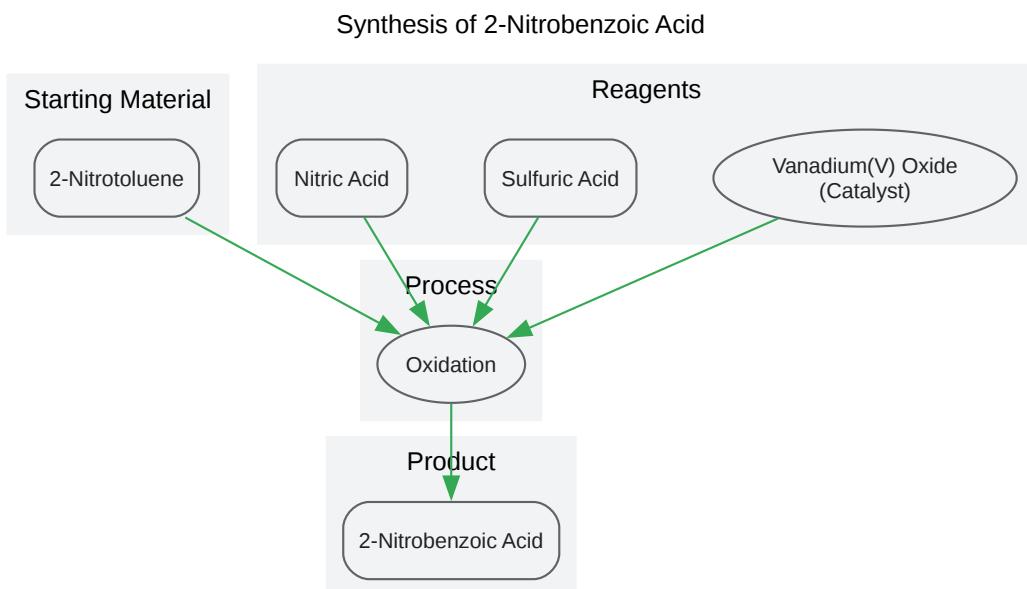
Table 3: Key Spectral Data for **2-Nitrobenzoic Acid**

Technique	Key Peaks / Signals	Reference(s)
<sup>1</sup> H NMR	Aromatic protons typically appear as complex multiplets in the region of 7.2 - 8.3 ppm. The carboxylic acid proton exhibits a broad singlet between 10.0 - 13.0 ppm.	[2]
<sup>13</sup> C NMR	Carboxyl carbon signal is expected around 168 - 172 ppm. The carbon attached to the nitro group (C-NO <sub>2</sub> ) appears at approximately 148 ppm, with other aromatic carbons showing signals between 120 - 145 ppm.	[2]
Infrared (IR)	Broad O-H stretch (carboxylic acid): 2500-3300 cm <sup>-1</sup> ; Strong C=O stretch (carboxylic acid): ~1700 cm <sup>-1</sup> ; Strong N-O asymmetric and symmetric stretches (nitro group): ~1520 and ~1350 cm <sup>-1</sup> respectively.	[3]
Mass Spectrometry (MS)	The molecular ion peak [M] <sup>+</sup> is observed corresponding to its molecular weight. In negative ion mode ESI, the [M-H] <sup>-</sup> ion is prominent.	[2]

## Synthesis and Reactivity

### Synthesis

The primary industrial synthesis of **2-Nitrobenzoic acid** involves the oxidation of 2-nitrotoluene.<sup>[2]</sup> Various oxidizing agents can be employed, with nitric acid being a common choice.

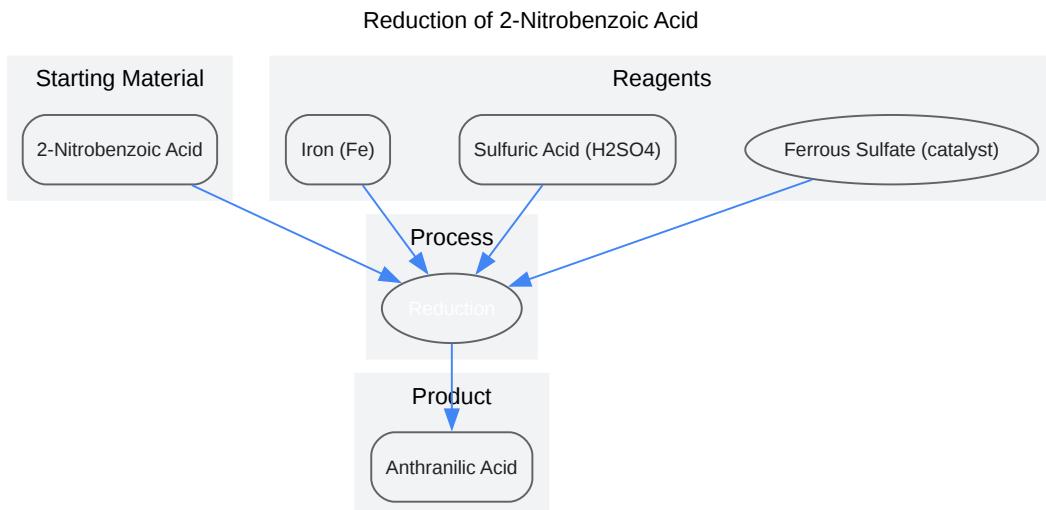


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Caption: Oxidation of 2-Nitrotoluene to **2-Nitrobenzoic Acid**.

## Key Reactions: Reduction to Anthranilic Acid

A significant reaction of **2-Nitrobenzoic acid** is its reduction to 2-aminobenzoic acid (anthranilic acid), a valuable precursor in the synthesis of dyes and pharmaceuticals.<sup>[2]</sup> This transformation is typically achieved using reducing agents like iron in an acidic medium.

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Caption: Reduction to Anthranilic Acid.

## Applications in Research and Development

**2-Nitrobenzoic acid** is a versatile building block in organic synthesis.[3]

- Pharmaceutical Synthesis: It serves as a precursor in the production of various pharmaceuticals. Its reduction product, anthranilic acid, is a key starting material for many drugs. It is also used in the synthesis of novel triazoles and tetrazoles that act as cholinesterase inhibitors.[5][10]
- Dye Manufacturing: It is used in the synthesis of certain dyes and pigments.
- Analytical Chemistry: It can be employed as a reagent for the detection of certain metal ions due to its ability to form stable complexes.[3]

- Organic Synthesis: It is a common intermediate for introducing the 2-carboxyphenyl group or for synthesizing other ortho-substituted benzene derivatives.[3]

## Experimental Protocols

### Synthesis of 2-Nitrobenzoic Acid via Oxidation of 2-Nitrotoluene

This protocol is based on general industrial methods.[11]

- Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
- Reagents:
  - 2-Nitrotoluene
  - 96% Sulfuric Acid ( $H_2SO_4$ )
  - 65% Nitric Acid ( $HNO_3$ )
  - Vanadium(V) Oxide ( $V_2O_5$ )
- Procedure:
  1. In the reaction flask, create a suspension of 2-nitrotoluene and a catalytic amount of vanadium(V) oxide in 96% sulfuric acid.
  2. Heat the mixture to approximately 175 °C with constant stirring.
  3. Slowly add 65% nitric acid to the heated suspension via the dropping funnel over several hours.
  4. Maintain the reaction temperature between 170-180 °C for 8 to 12 hours. During this period, dilute nitric acid may distill off; it can be collected and recycled into the reaction.
  5. After the reaction is complete, cool the mixture.

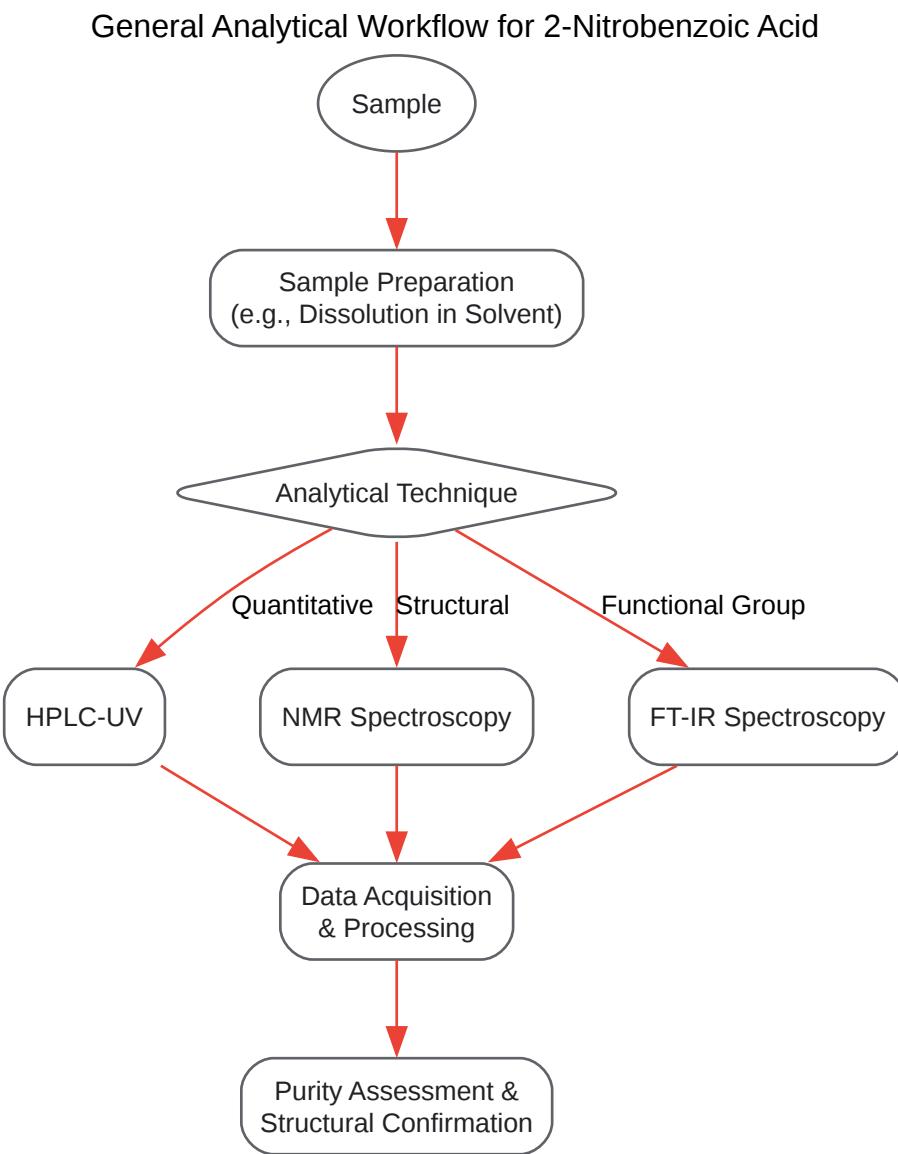
6. The product, **2-Nitrobenzoic acid**, can be isolated by workup procedures such as extraction with a suitable organic solvent (e.g., o-dichlorobenzene) followed by crystallization upon cooling.[11]

## Purification by Recrystallization

This protocol is a standard method for purifying crude **2-Nitrobenzoic acid**.[12][13]

- Apparatus: Erlenmeyer flasks, hot plate, Büchner funnel, vacuum flask.
- Solvent Selection: Water is a suitable solvent as **2-Nitrobenzoic acid** is sparingly soluble in cold water but much more soluble in hot water.[5][13] An ethanol/water mixture can also be effective.[6]
- Procedure:
  1. Place the crude **2-Nitrobenzoic acid** in an Erlenmeyer flask.
  2. Add a minimum amount of near-boiling water to the flask while heating on a hot plate, just enough to completely dissolve the solid.
  3. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then boiled for a few minutes.
  4. Perform a hot filtration using a pre-heated funnel to remove the activated charcoal and any insoluble impurities.
  5. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
  6. To maximize yield, further cool the flask in an ice bath.
  7. Collect the purified crystals by vacuum filtration using a Büchner funnel.
  8. Wash the crystals with a small amount of ice-cold water.
  9. Dry the crystals in a desiccator or a low-temperature oven.

## Analytical Protocols



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Caption: Analytical Workflow for **2-Nitrobenzoic Acid**.

### 5.3.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the purity of **2-Nitrobenzoic acid** and separating it from its isomers.[14][15]

- System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol). A common isocratic mixture is Acetonitrile:Water (30:70) with 0.1% TFA.[16]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45  $\mu$ m syringe filter before injection.

### 5.3.2. NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean NMR tube.[2][7] Ensure the sample is fully dissolved.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition:
  - <sup>1</sup>H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required due to the low natural abundance of <sup>13</sup>C.

### 5.3.3. FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):

1. Finely grind 1-2 mg of the **2-Nitrobenzoic acid** sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[9]  
[\[17\]](#)
2. Transfer the fine powder to a pellet die.
3. Use a hydraulic press to form a transparent or translucent pellet.

- Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .

## Safety and Handling

**2-Nitrobenzoic acid** is an irritant and should be handled with appropriate personal protective equipment (PPE).

- Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.[11][17]
- Handling: Use in a well-ventilated area or under a fume hood. Avoid dust formation. Wear protective gloves, safety goggles, and a lab coat.[17]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]
- Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[5][6]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[11]

When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[5] Always consult the latest Safety Data Sheet (SDS) before handling.

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